molecular formula C9H12O4S B13503778 5-((Propylsulfinyl)methyl)furan-2-carboxylic acid

5-((Propylsulfinyl)methyl)furan-2-carboxylic acid

Cat. No.: B13503778
M. Wt: 216.26 g/mol
InChI Key: SJYKSJOUZXOGAW-UHFFFAOYSA-N
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Description

5-((Propylsulfinyl)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of one oxygen atom and four carbon atoms. This particular compound is characterized by the presence of a propylsulfinyl group attached to the furan ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Propylsulfinyl)methyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with propylsulfinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Propylsulfinyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfinyl derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

5-((Propylsulfinyl)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((Propylsulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simple furan derivative with a carboxylic acid group.

    3-Furoic acid: Another furan derivative with the carboxylic acid group at a different position on the ring.

    5-Methyl-2-furoic acid: A furan derivative with a methyl group attached to the ring.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

5-((Propylsulfinyl)methyl)furan-2-carboxylic acid is unique due to the presence of the propylsulfinyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(propylsulfinylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O4S/c1-2-5-14(12)6-7-3-4-8(13-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11)

InChI Key

SJYKSJOUZXOGAW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

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